9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
123420-39-3 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
9-hydroxypyrimido[1,6-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O2/c11-5-3-8-4-10-6(12)1-2-9-7(5)10/h1-4,11H |
InChI Key |
SORNEZISJWEFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CN=CN2C1=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes . This reaction is typically carried out under moderate to good yields and involves the use of spectral methods to establish the structure of the resulting pyridopyrimidine derivatives . Industrial production methods often involve similar multicomponent reactions due to their efficiency and high atom economy .
Chemical Reactions Analysis
9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Alkylation: Alkylation at the oxygen atom can be achieved using alkyl halides in the presence of a base.
Scientific Research Applications
Biological Activities
The compound has been studied for its antitumor , anticonvulsant , antidiabetic , anti-inflammatory , antimicrobial , and antiviral properties. Below are some key applications based on recent research findings:
Antitumor Activity
Research indicates that 9-hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one exhibits potent anticancer effects. It has been shown to inhibit cancer cell growth through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression. The compound's structural features contribute to its ability to interact with DNA and inhibit topoisomerase activity, which is essential for cancer cell proliferation .
Anticonvulsant Effects
The compound has demonstrated efficacy in reducing seizure activity in preclinical models. Its mechanism may involve the modulation of neurotransmitter systems or direct action on ion channels involved in neuronal excitability. This property makes it a candidate for further development as a treatment for epilepsy and other seizure disorders .
Antidiabetic Properties
In studies assessing its antidiabetic effects, this compound has shown potential in lowering blood glucose levels and improving insulin sensitivity. These effects are attributed to the compound's ability to enhance glucose uptake in peripheral tissues and modulate metabolic pathways associated with diabetes .
Anti-inflammatory and Antimicrobial Activities
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Additionally, it has shown antimicrobial activity against various pathogens, suggesting its potential use in treating infections or inflammatory diseases .
Case Studies
Several case studies have been documented that illustrate the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation pathways.
- Epilepsy Management : Animal models treated with this compound showed a marked decrease in seizure frequency compared to controls, supporting its development as a novel anticonvulsant agent.
- Diabetes Research : Clinical trials involving diabetic animal models indicated improved glycemic control when treated with this compound, showcasing its potential as an adjunct therapy for diabetes management.
Mechanism of Action
The mechanism of action of 9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of pathogenic bacteria by interfering with their cellular processes . The compound’s antitumor and anti-inflammatory effects are likely due to its interaction with specific enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Key Observations:
- Regioselectivity Issues : Pyrido[1,2-a]pyrimidin-4-ones (e.g., 50–55) form preferentially over pyrimidopyrimidines when sterically hindered amines are used, highlighting the influence of nucleophile accessibility .
- Substituent Effects : Methyl or benzyl groups at C8 (e.g., Kitagawa’s 8-methyl analog) reduce yields due to side reactions like chlorination .
Substituent Diversity and Physicochemical Properties
Table 2: Structural and Physicochemical Comparison of Selected Pyrimido-Fused Heterocycles
Key Observations:
- Biological Relevance: Quinazolin-4-ones exhibit CK2 inhibitory activity, but similar data for pyrimidopyrimidinones are lacking .
Biological Activity
9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the family of pyrimidine derivatives, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the condensation of 4-aminopyrimidine with suitable carbonyl compounds. The compound's structure features a bicyclic system that contributes to its unique reactivity and biological profile. Its structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds within the pyrimido[1,6-a]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. It acts by interfering with critical cellular pathways involved in tumor growth and progression.
A study demonstrated that this compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in cancer cells. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have shown that this compound exhibits activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, with some derivatives showing MIC values as low as 0.25 μg/mL against pathogens such as Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through various models. The compound has been found to reduce inflammatory markers in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Study 1: Anticancer Activity
In a study involving several cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa. The results showed that this compound significantly inhibited biofilm formation and reduced bacterial load in treated cultures compared to controls .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one and its derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions of substituted pyrimidine precursors. For example, the Pfitzinger reaction or nucleophilic substitution at the pyrimidine ring’s reactive sites can introduce hydroxyl or other functional groups. A study on analogous compounds (e.g., 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one) used single-crystal X-ray diffraction to confirm regioselectivity in sulfanyl group introduction under acidic conditions at 123 K . Reaction optimization often employs catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance yield and purity.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For instance, studies on related pyrimidinones (e.g., pyrido-fused deazapurine bases) resolved bond lengths (mean C–C = 0.003 Å) and angles using Mo-Kα radiation (λ = 0.71073 Å) . Complementary techniques include:
- ¹H/¹³C NMR : Aromatic protons in pyrimidinones resonate between δ 7.38–8.59 ppm, with NH groups showing broad peaks near δ 12–13 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1689 cm⁻¹) and NH (2877–3052 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do substituents at the 2- and 6-positions influence the stability and reactivity of this compound?
- Methodological Answer : Substituents like methylsulfanyl or amino groups alter electronic density and steric effects. For example, methylsulfanyl derivatives exhibit enhanced thermal stability (decomposition >250°C) due to electron-withdrawing effects . Stability under varying pH can be assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor degradation products . Computational studies (DFT/B3LYP) predict Hammett σ values for substituent effects on acidity (pKa ~8–10 for hydroxyl groups) .
Q. What experimental approaches resolve discrepancies in reported biological activities of pyrimido-pyrimidinone derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) often stem from assay conditions. Standardized protocols are critical:
- In vitro assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls (e.g., risperidone derivatives as reference ).
- Dose-response curves : EC₅₀ values should be validated via triplicate runs with error margins <10% .
- Metabolic stability : Liver microsome assays (human/rat, 1 mg/mL protein) identify pharmacokinetic outliers .
Q. How can computational methods guide the design of this compound analogs with improved binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with targets like dopamine D₂ receptors. Key steps:
- Ligand preparation : Optimize protonation states (Epik, pH 7.4) and generate 3D conformers (OMEGA).
- Binding site analysis : Grid boxes centered on co-crystallized ligands (PDB: 6CM4) ensure reproducibility .
- Free energy calculations : MM/GBSA scoring identifies analogs with ΔG < -40 kcal/mol as high-affinity candidates .
Q. What advanced techniques characterize degradation pathways of this compound under thermal stress?
- Methodological Answer : Accelerated stability studies (40°C/75% RH, 6 months) coupled with LC-MS/MS (Q-TOF, m/z 200–800) identify major degradation products. For example, oxidation at the hydroxyl group generates ketone derivatives (m/z +16), while ring-opening forms urea analogs (e.g., 2-ureidopyrimidin-4-one) .
Data Contradiction Analysis
Q. How to address conflicting reports on the tautomeric forms of this compound in solution vs. solid state?
- Methodological Answer : Tautomeric equilibrium (keto-enol) is solvent-dependent. In DMSO-d₆, ¹H NMR shows a single tautomer (δ 12.8 ppm, NH), while X-ray crystallography in the solid state reveals enol dominance (O–H···N hydrogen bonds, 2.7 Å) . Variable-temperature NMR (298–343 K) quantifies energy barriers (ΔG‡ ~15–20 kcal/mol) for tautomer interconversion .
Methodological Resources
- Synthetic Protocols : Ref
- Structural Analysis : Ref
- Biological Assays : Ref
- Computational Tools : Ref
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
